Ethyl 4-hydroxyazepane-1-carboxylate

Description

Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes, represent a class of compounds that offer a distinct three-dimensional chemical space compared to their five- and six-membered counterparts. researchgate.netresearchgate.net This structural diversity is a key factor in their growing importance in medicinal chemistry and drug discovery. nih.govlifechemicals.comnih.gov The inherent flexibility of the seven-membered ring allows for a wide range of conformations, which can be crucial for binding to biological targets. lifechemicals.com The synthesis of functionalized nitrogen heterocycles is a cornerstone of developing high-value materials and discovering new bioactive lead compounds. researchgate.net The development of efficient synthetic strategies to access these complex ring systems is an ongoing challenge and a vibrant area of research in organic chemistry. researchgate.net

Overview of Azepane Ring Systems within Pharmaceutical and Chemical Research Contexts

The azepane scaffold is a privileged structure found in numerous natural products and approved drugs. lifechemicals.comresearchgate.net Azepane-based compounds exhibit a broad spectrum of pharmacological activities, including but not limited to anticancer, antidiabetic, and antiviral properties. nih.govresearchgate.net In fact, a number of drugs approved by the FDA contain the azepane motif, highlighting its therapeutic relevance. Current time information in Moscow, RU. The interest in azepane derivatives extends beyond just their biological activity; they also serve as versatile building blocks in organic synthesis. enamine.net The ability to introduce various functional groups onto the azepane ring allows chemists to fine-tune the properties of the resulting molecules for specific applications. lifechemicals.com

Rationale for Focused Investigation on Ethyl 4-hydroxyazepane-1-carboxylate

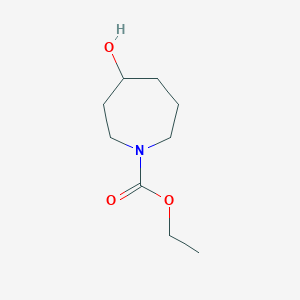

This compound (Figure 1) is a specific derivative of the azepane family. The presence of both a hydroxyl group and an ethyl carboxylate moiety on the azepane ring makes it a potentially valuable intermediate for further chemical transformations. The hydroxyl group can serve as a handle for introducing new functionalities through reactions like etherification, esterification, or oxidation. Simultaneously, the ethyl carboxylate group provides a site for amide bond formation or reduction to an alcohol, further expanding its synthetic utility. A focused investigation into this particular molecule is warranted to understand its chemical behavior and potential as a building block in the synthesis of more complex and potentially bioactive molecules.

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1H-Azepine-1-carboxylic acid, hexahydro-4-hydroxy-, ethyl ester; 1-(ethoxycarbonyl)perhydroazepine-4-ol | 109386-74-5 | C9H17NO3 | 187.24 g/mol |

Figure 1: Chemical Structure of this compound.

Data sourced from: chemsrc.com

The following sections on the synthesis, properties, and applications of this compound are therefore limited to the information that is currently available.

Synthesis and Characterization

Detailed, peer-reviewed synthetic procedures for this compound are not extensively reported. General methods for the synthesis of functionalized azepanes often involve ring-closing metathesis, reductive amination of dicarbonyl compounds, or the expansion of smaller rings. researchgate.net It is plausible that this compound could be synthesized through such established routes, for instance, by the reduction of an appropriate 4-oxo-azepane precursor followed by N-protection with an ethyl chloroformate.

Spectroscopic and Physicochemical Properties

Comprehensive, interpreted spectroscopic data (NMR, IR) for this compound are not published in the scientific literature. However, basic physicochemical properties are reported by commercial suppliers.

| Property | Value |

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

Table 1: Physicochemical Properties of this compound. Data sourced from: chemsrc.com

Applications in Organic Synthesis

While the broader class of azepane derivatives has seen extensive use in medicinal chemistry and as building blocks for complex molecule synthesis, specific, documented applications of this compound in the scientific literature are scarce. nih.govlifechemicals.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylate, suggests its potential as a versatile intermediate. It could theoretically be employed in the construction of more elaborate molecular scaffolds for drug discovery or materials science. For example, the hydroxyl group could be used as a point of attachment for another molecular fragment, while the carboxylate could be converted into an amide to link to an amino acid or another amine-containing molecule.

The azepane ring system is a cornerstone of modern medicinal chemistry, offering a gateway to novel and biologically active molecules. The structural and functional diversity of azepane derivatives ensures their continued importance in the quest for new therapeutic agents. While the specific compound, this compound, presents as a potentially useful building block due to its dual functionality, a detailed body of scientific work dedicated to its synthesis, characterization, and application is not yet apparent in the available literature. This highlights a potential area for future research, as a thorough understanding of this and similar functionalized azepanes could unlock new avenues in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

109386-74-5 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

ethyl 4-hydroxyazepane-1-carboxylate |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h8,11H,2-7H2,1H3 |

InChI Key |

AIUPWVHFLSGJPB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCCC(CC1)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Ethyl 4 Hydroxyazepane 1 Carboxylate Precursors and Derivatives

Detailed Reaction Mechanisms of Azepane Ring Formation

The construction of the azepane ring can be achieved through several sophisticated mechanistic pathways. These routes often involve the generation of highly reactive intermediates that undergo carefully orchestrated sequences of bond formation and cleavage to yield the desired seven-membered ring system.

Intramolecular Cyclopropanation and 1-Aza-Cope Rearrangement Pathways

A powerful strategy for synthesizing fused azepine derivatives involves a sequential reaction cascade combining an intramolecular cyclopropanation with a 1-aza-Cope rearrangement. nih.gov This process typically begins with the generation of an α-imino rhodium(II)-carbenoid from a precursor such as a 1-sulfonyl-1,2,3-triazole bearing a tethered diene. nih.gov

The key steps of the mechanism are:

Carbenoid Formation : A rhodium(II) catalyst, such as Rh₂(OAc)₄, reacts with the dienyltriazole to extrude nitrogen gas (N₂) and form a highly reactive α-imino rhodium-carbene intermediate. nih.gov

Intramolecular Cyclopropanation : The rhodium-carbene then undergoes an intramolecular [2+1] cycloaddition with the proximal double bond of the diene tether. This step forms a transient and unstable cis-1-imino-2-vinylcyclopropane (IVC) intermediate. The cis-configuration is crucial for the subsequent rearrangement. nih.gov

1-Aza-Cope Rearrangement : The IVC intermediate, possessing the requisite 1-aza-1,5-diene framework, rapidly undergoes a thermal numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. nih.govnumberanalytics.com This concerted pericyclic reaction proceeds through a chair-like transition state, leading to the stereospecific formation of a fused 2,5-dihydro[1H]azepine ring system. nih.govnumberanalytics.comchem-station.com The release of ring strain from the cyclopropane (B1198618) moiety provides a thermodynamic driving force for this rearrangement. wikipedia.org

This sequential transformation is highly diastereoselective, with the stereochemistry of the final product being dictated by the stereospecific nature of both the cyclopropanation and the rearrangement steps. nih.gov

Mechanism of Nitrene Insertion in Azepane Synthesis

Nitrene insertion is a prominent method for azepane ring formation, often involving a ring expansion of a six-membered aromatic precursor. nih.govmanchester.ac.uk A modern approach utilizes the photochemical conversion of nitroarenes into singlet nitrenes, which then mediate the transformation of the six-membered benzene (B151609) ring into a seven-membered azepine system. nih.govmanchester.ac.uk

The general mechanism proceeds as follows:

Nitrene Generation : The process can be initiated by the thermal or photochemical decomposition of precursors like aryl azides or by the deoxygenation of nitroaromatics. nih.govslideshare.netyoutube.com For instance, irradiating a nitroarene with blue light can generate a singlet nitrene. nih.govmanchester.ac.uk Metal catalysts, particularly those based on rhodium, are also widely used to generate metal nitrenoids from precursors such as N-mesyloxycarbamates or sulfonyl azides. rsc.orgnih.gov

Ring Expansion : The electrophilic singlet nitrene attacks the aromatic π-system of the benzene ring to form a bicyclic aziridine (B145994) intermediate (benzazirine). youtube.com

Electrocyclic Ring Opening : This highly strained intermediate undergoes a concerted electrocyclic ring-opening to form a 1H-azepine, a seven-membered ring containing three conjugated double bonds. youtube.com Subsequent tautomerization can lead to more stable 3H-azepine isomers. youtube.com

Reduction to Azepane : The resulting unsaturated azepine can then be hydrogenated in a subsequent step to yield the saturated azepane core. nih.govmanchester.ac.uk

Computational studies on rhodium-catalyzed C-H amination, a related nitrene insertion process, suggest that the reaction proceeds via a concerted insertion of a singlet rhodium-nitrene species, which has a lower activation barrier than a stepwise hydrogen abstraction pathway involving a triplet nitrene. nih.gov

Formal 1,3-Migration and Zwitterion Annulation Processes

A distinct and flexible strategy for constructing functionalized azepanes involves a cascade reaction initiated by a formal 1,3-migration, leading to a zwitterionic intermediate that subsequently cyclizes. acs.orgacs.org This method has been successfully applied using precursors containing a tethered alkene and a migrating group, such as a hydroxyl or acyloxy function. acs.orgnih.gov

The mechanistic sequence is outlined below:

α-Imino Carbene Formation : Similar to other pathways, the reaction is initiated by a rhodium(II) catalyst reacting with a 1-sulfonyl-1,2,3-triazole to generate an α-imino rhodium carbene. acs.orgbohrium.com

Ylide and 1,3-Migration : The carbene center is intramolecularly trapped by the oxygen atom of a tethered hydroxyl or acyloxy group, forming an oxonium ylide. This is followed by a formal 1,3-migration of the hydroxy or acyloxy group, which generates a key zwitterionic intermediate. acs.orgresearchgate.net This zwitterion features a carbocationic center and a stabilized anionic moiety. researchgate.net

Zwitterion Annulation : The final azepane ring is formed through a selective intramolecular annulation of the zwitterion. The nucleophilic anionic part of the intermediate attacks the terminal carbon of the tethered alkene in a [5+2] fashion, forming the seven-membered N-heterocycle. acs.orgresearchgate.net

This migration-annulation protocol offers a powerful tool for synthesizing densely functionalized azepanes with good functional group tolerance. acs.orgacs.org

Influence of Reaction Conditions on Pathway Selectivity

The outcome of azepane synthesis can be highly dependent on the specific reaction conditions employed. Factors such as the choice of catalyst, ligands, solvent, and temperature can steer the reaction toward a desired mechanistic pathway, thereby controlling yield and selectivity.

Ligand Effects in Metal-Catalyzed Transformations

In metal-catalyzed reactions, particularly those involving rhodium and copper, the ligands coordinated to the metal center play a pivotal role in determining reactivity and selectivity. rsc.orgprinceton.edu

For rhodium-catalyzed nitrene and carbene transfer reactions, dirhodium(II) paddlewheel complexes are commonly used. The nature of the bridging ligands on these complexes significantly influences their catalytic properties. rsc.orgprinceton.edu

| Catalyst Class | Typical Ligands | Characteristics & Optimal Reactions |

| Rhodium(II) Carboxylates | Acetate (OAc), Trifluoroacetate (TFA) | Highly active for decomposing diazo compounds; optimal for intermolecular C-H insertion reactions. princeton.edu |

| Rhodium(II) Carboxamidates | Acetamidate (acam), Caprolactamate (cap) | Generally more rigid structure; optimal for achieving high enantioselectivity in intramolecular C-H insertion reactions. princeton.edu |

This table summarizes the influence of different ligand classes on the reactivity of rhodium(II) catalysts in carbene/nitrene transfer reactions.

Temperature and Solvent Effects on Reaction Outcomes

Temperature and solvent are critical parameters that can profoundly affect reaction rates, pathway selectivity, and product yields. numberanalytics.comnumberanalytics.com

The aza-Cope rearrangement is often thermally initiated, with higher temperatures increasing the reaction rate. However, excessive heat can also promote undesired side reactions. numberanalytics.comwikipedia.org The choice of solvent can stabilize or destabilize transition states, thereby influencing reaction efficiency. numberanalytics.com

In the photochemical synthesis of azepines from aryl azides, the solvent has been shown to be a decisive factor. Studies have found that for certain ortho-substituted aryl azides, 1,4-dioxane (B91453) provides the highest yields, whereas for para-substituted analogues, ethanol (B145695) is the optimal solvent. researchgate.netcolab.ws

The effect of solvent was also demonstrated in a Cu(I)-catalyzed tandem amination/cyclization to form azepines, as shown in the table below. nih.gov

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1,4-Dioxane | 90 | 65 |

| 2 | Toluene | 90 | 43 |

| 3 | 1,2-Dichloroethane (DCE) | 80 | 55 |

| 4 | Tetrahydrofuran (THF) | 65 | 30 |

This table illustrates the impact of solvent and temperature on the yield of a Cu(I)-catalyzed azepine synthesis. Data sourced from a study on the reaction of an allenyne with aniline. nih.gov

These findings underscore the importance of empirical optimization of reaction conditions. A specific solvent may be chosen to enhance the solubility of reactants, to preferentially stabilize a key transition state, or, in photochemical reactions, to possess the appropriate transparency to UV light. researchgate.netnih.gov In some cases, such as the photochemical ring expansion of nitroarenes, the reaction can proceed efficiently even at room temperature. nih.gov

Regioselectivity and Diastereoselectivity in Azepane Formation

The construction of the 4-hydroxyazepane skeleton often proceeds via the formation of a 4-oxoazepane precursor, such as tert-butyl 4-oxoazepane-1-carboxylate, which is then reduced to the corresponding alcohol. researchgate.net The stereochemical outcome of this reduction is a critical factor in determining the diastereomeric purity of the final product.

The diastereoselectivity of the reduction of the carbonyl group at the C4 position of the azepane ring is influenced by the steric and electronic environment created by the ring's conformation and the nature of the reducing agent. The flexible seven-membered azepane ring can adopt several low-energy conformations, such as a chair, boat, or twist-chair. The preferred conformation at the time of reduction will dictate the facial accessibility of the ketone to the reducing agent. mdpi.com

For instance, in the hydroboration of a substituted tetrahydroazepine, a method to introduce a hydroxyl group, excellent diastereofacial selectivity was observed. mdpi.com This suggests that the substituents on the azepane ring can effectively block one face of the molecule, directing the incoming reagent to the opposite face. In the case of reducing a 4-oxoazepane, bulky reducing agents are expected to approach from the less sterically hindered face, leading to a preponderance of one diastereomer. The choice of reducing agent, from small hydride donors like sodium borohydride (B1222165) to bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®), can significantly impact the diastereomeric ratio of the resulting alcohol.

The following table illustrates the expected influence of different reducing agents on the diastereoselective reduction of an N-protected 4-oxoazepane, based on general principles of stereoselective ketone reduction.

The regioselectivity in the formation of the azepane ring itself, for example through an intramolecular cyclization, is also a crucial aspect. In the synthesis of substituted azepanes via methods like lithiation-conjugate addition followed by cyclization, high diastereoselectivity has been reported. chemistnotes.com The stereochemistry of the substituents on the acyclic precursor directs the cyclization to yield a specific diastereomer of the azepane ring.

Kinetic and Thermodynamic Considerations in Azepane Synthesis

The formation of the seven-membered azepane ring is governed by both kinetic and thermodynamic principles. The intramolecular cyclization to form the ring is subject to Baldwin's rules, which provide a framework for predicting the feasibility of ring-closing reactions. chemistnotes.comchem-station.comwikipedia.org For the formation of a seven-membered ring via an intramolecular nucleophilic attack, a 7-endo-trig cyclization is generally favored, while a 7-exo-trig cyclization is also possible. chem-station.comscripps.edu

The reaction conditions can be tuned to favor either the kinetic or the thermodynamic product. A kinetically controlled cyclization, typically occurring at lower temperatures, will favor the product that is formed fastest, i.e., the one with the lower activation energy. In contrast, a thermodynamically controlled reaction, usually at higher temperatures and with longer reaction times, allows for the equilibration of products, leading to the formation of the most stable product. researchgate.net

The relative stability of the possible diastereomers of ethyl 4-hydroxyazepane-1-carboxylate is determined by the conformational preferences of the azepane ring. The cis and trans isomers, referring to the relative orientation of the hydroxyl group and the ethyl carboxylate group (assuming it is attached at a different position, or more accurately, the orientation of the hydroxyl group relative to other substituents), will have different steric interactions and intramolecular hydrogen bonding possibilities. Conformational analysis of substituted azepanes has shown that the introduction of even a single substituent can significantly bias the ring's conformation. mdpi.com The thermodynamically more stable diastereomer will be the one that minimizes unfavorable steric interactions and maximizes stabilizing interactions, such as intramolecular hydrogen bonds between the hydroxyl group and the carbamate (B1207046) functionality.

Computational studies can provide valuable insights into the relative energies of the different conformations and diastereomers, helping to predict the product distribution under thermodynamic control. The energy difference between the diastereomers will determine the equilibrium constant and thus the theoretical maximum yield of the desired isomer under thermodynamic conditions.

The following table summarizes the expected outcomes under kinetic versus thermodynamic control for a hypothetical intramolecular cyclization to form a substituted azepane precursor.

Advanced Characterization and Spectroscopic Analysis of Ethyl 4 Hydroxyazepane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, the connectivity and chemical environment of each atom within the Ethyl 4-hydroxyazepane-1-carboxylate molecule can be meticulously mapped.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of the protons. For instance, protons attached to carbons adjacent to electronegative atoms like oxygen and nitrogen are expected to appear at a lower field (higher ppm value).

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~3.8 | Multiplet | 1H | CH-OH |

| ~3.5 | Multiplet | 2H | N-CH₂ (adjacent to C=O) |

| ~3.3 | Multiplet | 2H | N-CH₂ |

| ~1.9 | Multiplet | 2H | Azepane ring CH₂ |

| ~1.7 | Multiplet | 2H | Azepane ring CH₂ |

| ~1.6 | Multiplet | 2H | Azepane ring CH₂ |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ |

Note: This data is hypothetical and serves for illustrative purposes due to the absence of publicly available experimental spectra for this specific compound.

The coupling patterns (multiplicities) arise from the interaction of neighboring protons and provide information about the number of adjacent protons, following the n+1 rule. For example, the quartet of the -OCH₂- protons indicates three neighboring protons on the methyl group.

¹³C NMR Analysis of Carbon Framework and Functional Groups

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the functional groups attached to the carbon atoms.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Carbamate) |

| ~70 | CH-OH |

| ~61 | -OCH₂CH₃ |

| ~45-55 | N-CH₂ (Azepane ring) |

| ~30-40 | CH₂ (Azepane ring) |

| ~14 | -OCH₂CH₃ |

Note: This data is hypothetical and serves for illustrative purposes due to the absence of publicly available experimental spectra for this specific compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows correlations between protons that are coupled to each other. This would be used to confirm the proton-proton connectivities within the azepane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that correlates protons with the carbon atoms they are directly attached to. This technique would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethyl group to the carbamate (B1207046) functionality and the carbamate to the azepane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound based on its mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₇NO₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. nih.gov

Table 3: Molecular Weight and Exact Mass

| Property | Value |

| Molecular Weight | 187.24 g/mol |

| Exact Mass | 187.120843 u |

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the parent ion) and analysis of the resulting fragment ions (daughter ions). The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the loss of 45 Da.

Loss of the entire ethyl carboxylate group (-COOCH₂CH₃): This would lead to a fragment corresponding to the protonated azepane ring with a hydroxyl group.

Cleavage of the azepane ring: Various ring-opening and fragmentation patterns of the seven-membered ring would produce a series of characteristic smaller ions.

Analysis of these fragmentation pathways provides confirmatory evidence for the structure elucidated by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental infrared (IR) spectral data for this compound, including measured absorption bands, is not available in the reviewed literature. While general principles of IR spectroscopy would predict characteristic absorptions for its functional groups (a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the ethyl carbamate, and C-N and C-O stretching vibrations), no published spectra could be located to provide precise wavenumber values and create a data table.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic studies for this compound were found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates, which are essential for a detailed analysis of its solid-state structure, is not available. Without these experimental findings, a data table of crystallographic parameters cannot be generated.

Theoretical and Computational Chemistry Studies on Ethyl 4 Hydroxyazepane 1 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure of heterocyclic compounds. nih.govpreprints.org For Ethyl 4-hydroxyazepane-1-carboxylate, such calculations would reveal the distribution of electrons and identify regions susceptible to chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. chalcogen.romdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. chemrevlett.com The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azepane ring and the oxygen of the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO is likely to be centered on the carbonyl group of the ethyl carboxylate substituent, which is an electron-withdrawing group. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com Computational studies on similar heterocyclic systems support these general principles. researchgate.netnih.govnih.gov

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. chemrevlett.com This analysis is crucial for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.govacs.orgresearchgate.net

In this compound, the most negative potential is expected around the oxygen atoms of the carbonyl and hydroxyl groups, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor. The nitrogen atom's lone pair might also contribute to a negative potential region, although its nucleophilicity would be tempered by the electron-withdrawing nature of the adjacent carbonyl group.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.comyoutube.com It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing hyperconjugative interactions. rsc.orgrsc.orgacs.org

Conformational Analysis and Molecular Dynamics Simulations

The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations, typically described as chair and boat forms, as well as various twist-chair and twist-boat intermediates. slideshare.netnih.gov The presence of substituents on the ring significantly influences the conformational preferences.

For this compound, the large ethyl carboxylate group on the nitrogen atom and the hydroxyl group at the C4 position will dictate the most stable conformation. Computational modeling, including conformational searches and molecular dynamics (MD) simulations, would be necessary to determine the relative energies of different conformers and the barriers to interconversion. preprints.orgrsc.org The hydroxyl group could exist in either an axial or equatorial position, and the stability of each would be influenced by steric interactions and the potential for intramolecular hydrogen bonding. MD simulations could further provide insight into the dynamic behavior of the molecule in different environments, such as in solution. acs.org

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.netresearchgate.net For this compound, this could involve modeling its synthesis or its reactions. For instance, the synthesis of substituted azepanes can occur through various routes, such as ring-closing metathesis, reductive amination, or cycloaddition reactions, which can be modeled to understand their feasibility and stereochemical outcomes. nih.govresearchgate.netnih.govnih.gov

Modeling a reaction pathway involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Characterizing the geometry and energy of a transition state allows for the determination of the activation energy of a reaction, providing a quantitative measure of its rate. For example, the synthesis of hydroxylated azepanes can be achieved through hydroboration-oxidation of a suitable precursor, and DFT calculations can help predict the regio- and diastereoselectivity of such reactions. nih.govmdpi.comnih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. nih.govarxiv.orgmdpi.com

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances. mdpi.commdpi.comresearchgate.net The accuracy of these predictions has become a standard tool in the confirmation of complex molecular structures.

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be computed. nih.gov This would allow for the identification of characteristic peaks, such as the C=O stretch of the carbamate (B1207046), the O-H stretch of the alcohol, and various C-N and C-O stretching and bending modes, which can be compared to experimental IR data.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Azepane |

| Piperidine |

Ethyl 4 Hydroxyazepane 1 Carboxylate As a Building Block in Complex Molecular Synthesis

Precursor in the Synthesis of Advanced Azepane-Based Scaffolds

The strategic placement of both a protected amine and a hydroxyl group on the azepane ring allows for sequential and site-selective modifications, enabling the construction of diverse and complex molecular scaffolds. The N-ethoxycarbonyl group serves as a protecting group for the nitrogen atom, which can be removed under specific conditions to allow for further functionalization.

Integration into Azepane-Containing Natural Products and Pharmaceutical Leads

The azepane skeleton is a key structural feature in a range of natural products and synthetic compounds with significant biological activities, including antidiabetic, anticancer, and antiviral properties. researchgate.netmdpi.comnih.gov While there is no direct evidence in the reviewed literature of the incorporation of ethyl 4-hydroxyazepane-1-carboxylate into known natural products, its structure makes it an ideal candidate for the synthesis of analogs of these bioactive molecules. The 4-hydroxy group provides a handle for introducing various substituents, which can be crucial for modulating the pharmacological properties of the resulting compounds. For instance, the fungal metabolite Balanol, a protein kinase inhibitor, contains a functionalized azepane core. researchgate.netnih.gov A building block like this compound could, in principle, be utilized to generate structural analogs of such complex natural products.

Derivatization for Structural Diversification and Analog Preparation

The presence of the hydroxyl and carbamate (B1207046) functionalities allows for a wide array of derivatization reactions, leading to the generation of diverse libraries of azepane-based compounds for structure-activity relationship (SAR) studies. The ability to modify these functional groups independently is a key advantage in the preparation of analogs. This strategic derivatization is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's properties to enhance efficacy and reduce side effects.

Role in the Synthesis of Key Intermediates (e.g., for Olmesartan, general azepane intermediates)

Initial considerations suggested a potential role for this compound in the synthesis of the antihypertensive drug Olmesartan. However, a detailed review of the synthetic routes to Olmesartan reveals that the key intermediate is, in fact, an imidazole (B134444) derivative, specifically ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.

Despite the lack of a direct role in Olmesartan synthesis, this compound remains a valuable precursor for generating a variety of functionalized azepane intermediates. The azepane ring is a privileged scaffold in medicinal chemistry, and access to a range of substituted azepanes is crucial for the development of new therapeutic agents. acs.orgnih.gov The strategic functionalization of this building block can lead to intermediates for a wide array of potential drug candidates.

Functional Group Transformations and Derivatization Strategies of the Carboxylate and Hydroxyl Moieties

The synthetic utility of this compound is largely defined by the chemical transformations that can be performed on its two key functional groups: the ethyl carboxylate and the hydroxyl group.

The ethyl carboxylate moiety can undergo several standard transformations. Hydrolysis of the ester under basic or acidic conditions would yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines to form amides, a common linkage in many pharmaceutical compounds, using standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.netsci-hub.senih.gov

The hydroxyl group offers another site for modification. It can be oxidized to the corresponding ketone, a 4-oxoazepane derivative, using various oxidizing agents. nih.govnih.gov This ketone can then serve as an electrophilic center for further reactions. Alternatively, the hydroxyl group can undergo etherification or esterification to introduce a wide range of substituents. For example, a Williamson ether synthesis could be employed to introduce alkyl or aryl groups. chemguide.co.uk Esterification with various carboxylic acids or their activated derivatives would yield the corresponding esters, further expanding the structural diversity of the resulting compounds. libretexts.orgyoutube.comnih.gov The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Below is a table summarizing the potential derivatization strategies for this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Ethyl Carboxylate | Hydrolysis | Aqueous acid or base | Carboxylic Acid |

| Ethyl Carboxylate | Amidation | Amine, EDC, HOBt, DMAP | Amide |

| Hydroxyl | Oxidation | PCC, DMP, Swern oxidation | Ketone |

| Hydroxyl | Etherification | Alkyl halide, base (e.g., NaH) | Ether |

| Hydroxyl | Esterification | Acyl chloride or carboxylic acid, acid catalyst | Ester |

| Hydroxyl | Sulfonylation | TsCl or MsCl, base (e.g., pyridine) | Tosylate or Mesylate |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes to Ethyl 4-hydroxyazepane-1-carboxylate

One promising avenue is the exploration of intramolecular cyclization strategies from acyclic precursors that are themselves easily assembled. For instance, the development of methods for the direct C-H amination of long-chain amino alcohols could provide a highly atom-economical route to the azepane core. Research into photoredox catalysis may also unveil new pathways for the formation of the seven-membered ring under mild conditions, minimizing the need for harsh reagents and protecting group manipulations.

Exploration of New Catalytic Systems for Azepane Formation

The formation of seven-membered rings, such as the azepane core of this compound, is entropically disfavored compared to the formation of five- and six-membered rings. Overcoming this challenge is a central theme in modern synthetic chemistry. The exploration of new catalytic systems is paramount to achieving high yields and selectivities in azepane synthesis.

Future research will likely intensify the focus on transition-metal catalysis. For example, catalysts based on metals such as rhodium, iridium, and palladium are being investigated for their ability to mediate intramolecular C-N bond formation through various mechanisms, including hydroamination and C-H activation/amination. The development of novel ligand scaffolds for these metals will be crucial in fine-tuning the reactivity and selectivity of these transformations. Furthermore, organocatalysis, which utilizes small organic molecules to catalyze reactions, presents a metal-free alternative that is often more environmentally benign. Chiral phosphoric acids and related Brønsted acids are emerging as powerful catalysts for enantioselective cyclization reactions and could be adapted for the synthesis of chiral derivatives of this compound.

Advanced Stereochemical Control in Complex Azepane Structures

Many biologically active molecules derived from this compound are chiral, meaning their therapeutic efficacy is often dependent on a specific three-dimensional arrangement of atoms. Consequently, the development of methods for precise stereochemical control during the synthesis of complex azepane structures is a critical area of ongoing research.

Future efforts will likely focus on catalyst-controlled enantioselective and diastereoselective reactions. This involves the design of chiral catalysts that can direct the formation of a specific stereoisomer. For instance, asymmetric hydrogenation or transfer hydrogenation of an enamine precursor could provide a direct route to enantiomerically enriched this compound. Additionally, dynamic kinetic resolution, a process where a racemic starting material is converted into a single enantiomer of the product, is a powerful strategy that is expected to be more widely applied to azepane synthesis. The development of new chiral ligands and organocatalysts will be at the forefront of these advancements.

Integration of Hybrid Experimental-Computational Methodologies for Rational Design and Prediction

The synergy between experimental and computational chemistry is revolutionizing the way chemical reactions and molecules are designed. This integrated approach is poised to accelerate the development of new synthetic methods for this compound and the design of novel azepane-based therapeutic agents.

Computational tools, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict transition state energies, and elucidate reaction mechanisms. This information can guide the design of new catalysts and the optimization of reaction conditions, thereby reducing the amount of empirical experimentation required. For example, computational screening of virtual ligand libraries can identify promising candidates for a specific catalytic transformation before they are synthesized in the lab.

Furthermore, molecular dynamics simulations can be employed to understand the conformational preferences of the flexible seven-membered azepane ring. This is crucial for designing molecules with specific shapes to bind to biological targets. The integration of these computational predictions with experimental validation will enable a more rational and efficient approach to the discovery and development of new azepane-containing molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.